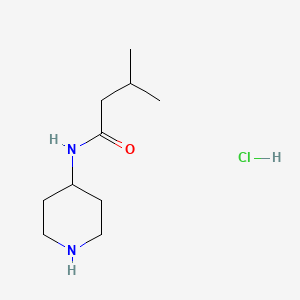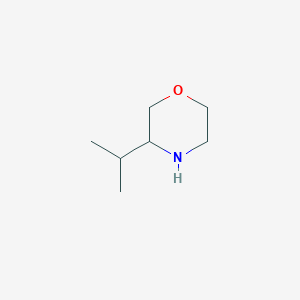
5-(Difluorométhyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a thiadiazole ring substituted with a difluoromethyl group and an amine group, making it a versatile building block for various chemical reactions and applications.
Applications De Recherche Scientifique
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and specialty chemicals
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as fluorouracil, have been known to target thymidylate synthase, an enzyme crucial for dna synthesis .
Mode of Action
A related compound, fluorouracil, is known to interfere with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid . In the case of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, it’s suggested that the difluoromethyl radical adds to a complex, which then undergoes reductive elimination to release the difluoromethylarene .
Biochemical Pathways
Similar compounds like fluorouracil are known to disrupt dna synthesis and repair, leading to lethal dna damage .
Result of Action
Similar compounds like fluorouracil are known to cause cell death due to their disruptive effects on dna synthesis and repair .
Analyse Biochimique
Biochemical Properties
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylase 6 (HDAC6), a key enzyme involved in the regulation of gene expression and protein function . The nature of these interactions often involves inhibition of enzyme activity, which can lead to alterations in cellular processes.
Cellular Effects
The effects of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis and inhibit cell proliferation in certain cancer cell lines . Additionally, it can alter the expression levels of key genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with HDAC6 involves binding to the enzyme’s active site, thereby inhibiting its deacetylase activity . This inhibition can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that it can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to affect the citrate cycle and amino acid metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with solute carrier (SLC) family transporters, which facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and cytoplasm . This localization is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine typically involves the introduction of the difluoromethyl group onto the thiadiazole ring. One common method is the reaction of 1,3,4-thiadiazole derivatives with difluoromethylating agents under controlled conditions. For example, the reaction of 1,3,4-thiadiazole with difluoromethyl sulfone in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated thiadiazole derivatives, sulfoxides, sulfones, and various substituted amines .
Comparaison Avec Des Composés Similaires
Difluoromethylornithine (DFMO): Known for its use in treating African trypanosomiasis and as an enzyme inhibitor.
Difluoromethyl-1,3,4-oxadiazole: Recognized for its selectivity and potency in inhibiting histone deacetylase 6 (HDAC6).
Uniqueness: 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of the difluoromethyl group and the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMELMIAOKZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618426 | |
| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25306-15-4 | |
| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)



![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)






